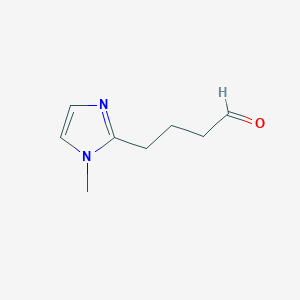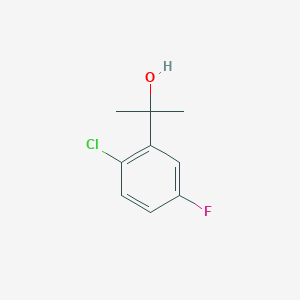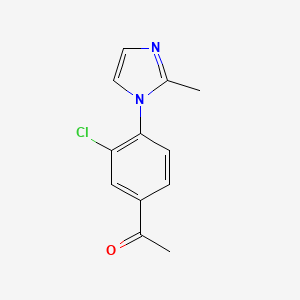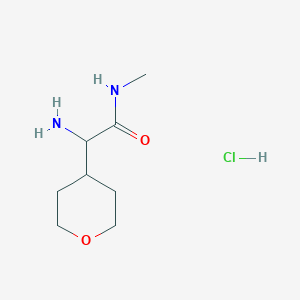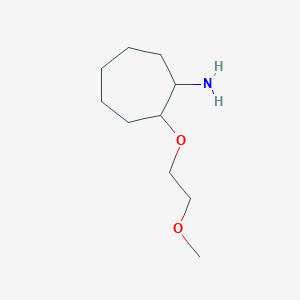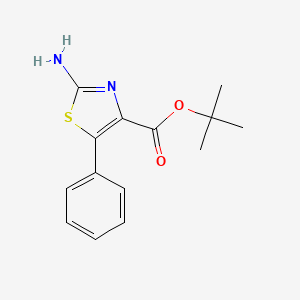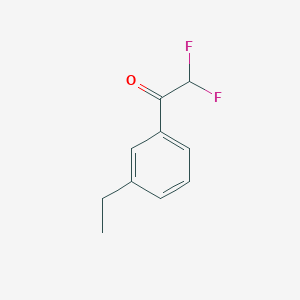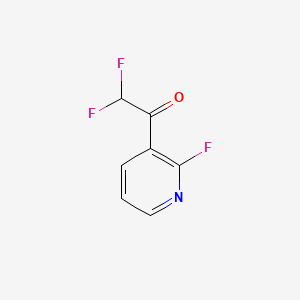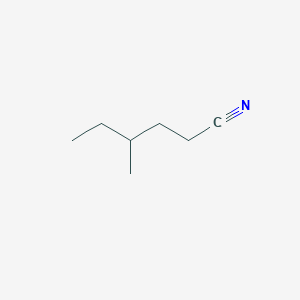
4-Methylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a 4-methylhexane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylhexanenitrile can be synthesized through several methods, including:
From Alkyl Halides: One common method involves the reaction of 4-methylhexyl bromide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyano group.
From Amides: Another method involves the dehydration of 4-methylhexanamide using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors like cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions
4-Methylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 4-methylhexanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to 4-methylhexylamine.
Substitution: The cyano group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, heat.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.
Major Products
Hydrolysis: 4-Methylhexanoic acid.
Reduction: 4-Methylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of nitrile metabolism and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methylhexanenitrile depends on its chemical reactivity. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of corresponding amides or acids. The cyano group can act as an electrophile, participating in various biochemical pathways .
類似化合物との比較
Similar Compounds
Hexanenitrile: Similar structure but lacks the methyl group at the 4-position.
4-Methylpentanenitrile: Similar but with a shorter carbon chain.
4-Methylheptanenitrile: Similar but with a longer carbon chain.
Uniqueness
4-Methylhexanenitrile is unique due to its specific structure, which influences its reactivity and applications. The presence of the methyl group at the 4-position can affect its physical and chemical properties, making it distinct from other nitriles.
特性
CAS番号 |
69248-32-4 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC名 |
4-methylhexanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |
InChIキー |
UWADIKOEYXBKPD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


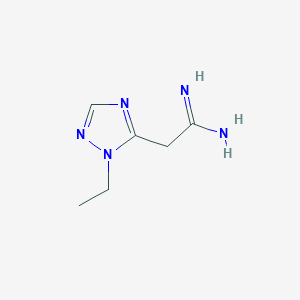
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
